molecular formula C12H12F3N5O B1400914 1-[7-[(E)-2-(dimethylamino)vinyl]-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone CAS No. 1374510-76-5

1-[7-[(E)-2-(dimethylamino)vinyl]-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone

Cat. No.: B1400914
CAS No.: 1374510-76-5
M. Wt: 299.25 g/mol
InChI Key: RRAWMUDHSYHOEO-SNAWJCMRSA-N
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Description

1-[7-[(E)-2-(dimethylamino)vinyl]-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone is a useful research compound. Its molecular formula is C12H12F3N5O and its molecular weight is 299.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-[7-[(E)-2-(dimethylamino)vinyl]-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone is a synthetic compound characterized by its unique molecular structure and potential biological activities. This article reviews the compound's biological activity, including its synthesis, mechanism of action, and efficacy in various biological assays.

  • Molecular Formula : C12H12F3N5O
  • Molar Mass : 299.25 g/mol
  • CAS Number : 1374510-76-5
  • Density : 1.40±0.1 g/cm³ (predicted)
  • pKa : 5.78±0.70 (predicted)

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions that integrate triazole and pyrimidine moieties. The use of dimethylamino and trifluoromethyl groups is crucial for enhancing biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its antiviral and anticancer properties.

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. For instance, in a screening of compounds against the influenza virus, derivatives similar to this compound showed promising results with effective concentrations (EC50) indicating significant antiviral activity .

Anticancer Activity

Research has demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines:

  • MCF-7 (Breast Cancer) : The compound showed significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation.
  • Bel-7402 (Liver Cancer) : Similar cytotoxic effects were observed, suggesting a broad spectrum of anticancer activity .

The mechanism through which this compound exerts its effects is primarily linked to its interaction with viral RNA polymerase and cellular pathways involved in cancer cell survival. Molecular docking studies have suggested that the compound binds effectively to target proteins involved in these processes, potentially inhibiting their function and leading to cell death .

Case Studies

Several case studies have documented the efficacy of this compound:

  • Influenza Virus Inhibition : In vitro assays demonstrated that compounds with similar structures inhibited viral replication significantly at concentrations as low as 22.94 µM .
  • Cytotoxicity Assays : Studies on MCF-7 cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with notable morphological changes indicative of apoptosis .

Data Summary

Biological ActivityCell LineIC50/EC50 ValueReference
Antiviral ActivityInfluenza Virus22.94 µM
CytotoxicityMCF-7Not specified
CytotoxicityBel-7402Not specified

Properties

IUPAC Name

1-[7-[(E)-2-(dimethylamino)ethenyl]-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3N5O/c1-7(21)8-6-16-11-17-10(12(13,14)15)18-20(11)9(8)4-5-19(2)3/h4-6H,1-3H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRAWMUDHSYHOEO-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N2C(=NC(=N2)C(F)(F)F)N=C1)C=CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=C(N2C(=NC(=N2)C(F)(F)F)N=C1)/C=C/N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[7-[(E)-2-(dimethylamino)vinyl]-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
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1-[7-[(E)-2-(dimethylamino)vinyl]-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
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1-[7-[(E)-2-(dimethylamino)vinyl]-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
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1-[7-[(E)-2-(dimethylamino)vinyl]-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
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1-[7-[(E)-2-(dimethylamino)vinyl]-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
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1-[7-[(E)-2-(dimethylamino)vinyl]-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.